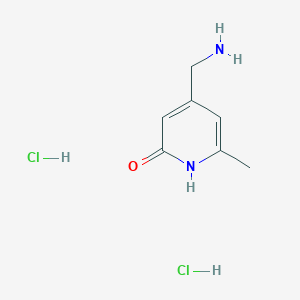

4-(Aminomethyl)-6-methyl-1,2-dihydropyridin-2-one dihydrochloride

Description

Evolution of 2-Pyridone Research in Heterocyclic Chemistry

The study of 2-pyridone derivatives has undergone remarkable evolution since the earliest investigations into these heterocyclic compounds in the 19th century. The foundational understanding of 2-pyridone chemistry began with the isolation of ricinine from castor beans by Tuson, marking the beginning of systematic research into pyridone alkaloids. This early discovery established the significance of the 2-pyridone core structure, which would later be recognized as a privileged scaffold in medicinal chemistry due to its unique tautomeric equilibrium between 2-hydroxypyridine (lactim) and 2(1H)-pyridone (lactam) forms.

The evolution of 2-pyridone research has been characterized by the recognition of these compounds as versatile building blocks possessing remarkable physicochemical properties including metabolic stability, water solubility, and appropriate lipophilicity. The structural elucidation of ricinine was accomplished in 1904, proposing the fundamental 2-pyridone core structure that would serve as the foundation for subsequent research efforts. This early work established the theoretical framework for understanding the hydrogen bonding capabilities and bioisosteric properties that make 2-pyridones valuable in drug design.

Over the past two decades, 2-pyridone derivatives have become increasingly important in drug discovery programs, with numerous Food and Drug Administration-approved drugs incorporating this scaffold as kinase inhibitors. The most recent approvals include Ripretinib (2020), Tazemetostat (2020), Doravirine (2018), Duvelisib (2018), and Palbociclib (2015), demonstrating the continued relevance and therapeutic potential of 2-pyridone-based compounds in modern pharmaceutical development.

Development Timeline of Aminomethyl-Substituted Pyridones

The development of aminomethyl-substituted pyridones represents a more recent chapter in the evolution of 2-pyridone chemistry, emerging from the need to enhance the pharmaceutical properties of these compounds while maintaining their biological activity. The systematic introduction of aminomethylene substituents in 2-pyridone frameworks has been facilitated by advances in synthetic methodologies, particularly microwave-assisted organic synthesis approaches.

The establishment of efficient conditions for introducing aminomethylene substituents in highly substituted bicyclic 2-pyridones was achieved through cyanodehalogenation followed by borane dimethyl sulfide reduction of the resulting nitrile groups. These transformations, enhanced by microwave irradiation, demonstrated superior performance compared to traditional synthetic conditions, yielding primary amines in good overall yields of 55-58% over three steps. The incorporation of tertiary aminomethylene substituents was accomplished through microwave-assisted Mannich reactions using preformed iminium salts, resulting in highly substituted 2-pyridones in yields ranging from 48-93%.

Recent synthetic advances have focused on the development of efficient methodologies for preparing nitrogen-substituted 2-pyridones from readily available starting materials. The synthesis of nitrogen-substituted 3-amino-2-pyridones from ethyl nitroacetate and primary amine building blocks has demonstrated particular utility for large-scale and parallel medicinal chemistry applications. These developments have enabled the preparation of 2-pyridones bearing alpha-tertiary carbon, cyclopropyl, or heterocycle substituents off the pyridone nitrogen atom, previously challenging structural motifs to access.

Position Within the Broader Landscape of Pyridone-Based Compounds

4-(Aminomethyl)-6-methyl-1,2-dihydropyridin-2-one dihydrochloride occupies a unique position within the broader landscape of pyridone-based compounds, representing both structural innovation and practical synthetic utility. The compound's aminomethyl substitution at the 4-position and methyl group at the 6-position exemplify the systematic structural modifications that have been explored to optimize the properties of 2-pyridone derivatives.

Within the context of bioactive 2-pyridone-containing heterocycles, this compound represents part of a comprehensive approach to scaffold diversification. The 2-pyridone core serves as a versatile platform for multicomponent reactions, enabling the synthesis of structurally diverse compounds with anticancer, antibacterial, antifungal, anti-inflammatory, alpha-glucosidase inhibitor, and cardiotonic activities. The aminomethyl substitution pattern provides enhanced water solubility while maintaining the fundamental hydrogen bonding capabilities that make 2-pyridones effective as bioisosteres for amides, phenyls, pyridines, pyridine nitrogen-oxides, and phenols.

The dihydrochloride salt formation of 4-(Aminomethyl)-6-methyl-1,2-dihydropyridin-2-one represents a strategic approach to enhancing compound stability and solubility characteristics. This salt form provides improved handling properties and aqueous solubility compared to the free base, facilitating both synthetic manipulations and potential biological evaluations. The compound's molecular architecture demonstrates the successful integration of multiple design principles, including the preservation of the tautomeric equilibrium characteristic of 2-pyridones while introducing functional groups that enhance pharmaceutical properties.

Foundational Research Establishing Significance

The foundational research establishing the significance of aminomethyl-substituted pyridones has emerged from multiple complementary research directions, each contributing to our understanding of these compounds' potential applications. Early investigations into the synthetic utility of 2-pyridones as building blocks for complex natural product synthesis established the fundamental reactivity patterns that would later be exploited for aminomethyl substitution.

The development of three-component reaction methodologies for synthesizing nitrogen-amino-2-pyridone derivatives has provided crucial insights into the reactivity and synthetic accessibility of these compounds. Research utilizing magnesium oxide and bismuth(III) nitrate pentahydrate as catalysts demonstrated the feasibility of efficient synthetic routes to aminomethyl-substituted pyridones, with reactions proceeding in high yields under environmentally friendly conditions. These studies established optimal reaction conditions, including solvent selection (ethanol providing superior yields compared to non-polar solvents) and catalyst loading optimization.

The biological evaluation of aminomethyl-substituted 2-pyridones has revealed their potential as inhibitors of key biological targets. Research on highly substituted, ring-fused 2-pyridones as pilicides has demonstrated their utility as anti-infective agents targeting bacterial chaperone proteins. These compounds inhibit the assembly of bacterial surface organelles (pili/fimbriae) by interfering with the chaperone-usher pathway, representing a novel approach to combating bacterial infections without directly targeting bacterial viability.

| Synthetic Parameter | Optimal Conditions | Yield Range |

|---|---|---|

| Catalyst Type | High surface area MgO | 75-95% |

| Solvent System | Ethanol | Superior to non-polar |

| Reaction Temperature | Reflux conditions | - |

| Catalyst Loading | 312 mol% MgO | - |

| Microwave Conditions | 45 minutes at 75°C | 71-87% |

Molecular docking simulations have provided mechanistic insights into the interaction patterns of aminomethyl-substituted pyridones with biological targets. Studies investigating the interactions of cyano-substituted pyridones with Pim-1 kinase revealed that the oxygen atom of the carbonyl group and nitrogen-hydrogen moiety form hydrogen bonds with Lys67, while the nitrogen atom of cyano groups forms hydrogen bonds with Ser189. These structural studies have informed the rational design of aminomethyl-substituted derivatives with enhanced target selectivity and binding affinity.

Properties

IUPAC Name |

4-(aminomethyl)-6-methyl-1H-pyridin-2-one;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.2ClH/c1-5-2-6(4-8)3-7(10)9-5;;/h2-3H,4,8H2,1H3,(H,9,10);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUHVBSTIGAHOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909310-08-2 | |

| Record name | 4-(aminomethyl)-6-methyl-1,2-dihydropyridin-2-one dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-6-methyl-1,2-dihydropyridin-2-one dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(aminomethyl)-6-methylpyridine with suitable reagents to form the desired dihydropyridinone structure. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-6-methyl-1,2-dihydropyridin-2-one dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: It can be reduced to form more saturated derivatives.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 4-(aminomethyl)-6-methyl-1,2-dihydropyridin-2-one dihydrochloride as a candidate for anticancer therapy. Its structural similarity to other known anticancer agents suggests it may inhibit cancer cell proliferation. For example, derivatives of related dihydropyridine compounds have shown promising results against various cancer cell lines, including breast and colon cancer cells .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. Research indicates that similar dihydropyridine derivatives can inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. This inhibition may enhance cholinergic neurotransmission and provide therapeutic benefits in neurodegenerative disorders .

Antimicrobial Properties

Evidence suggests that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown effective inhibition of bacteria such as Escherichia coli and Staphylococcus aureus at low concentrations, indicating its potential as an antimicrobial agent .

Biological Research

Buffering Agent in Cell Cultures

This compound serves as a non-ionic organic buffering agent used in biological research, particularly in cell culture applications. It helps maintain a stable pH range (6-8.5), which is crucial for optimal cell growth and function .

Structure-Activity Relationship Studies

The compound's structure allows researchers to explore its activity through structure-activity relationship (SAR) studies. By modifying functional groups on the dihydropyridine scaffold, scientists can assess how these changes affect biological activity, leading to the development of more potent derivatives .

Industrial Applications

Synthesis of Other Compounds

this compound can be utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it valuable for developing new compounds with desired biological activities .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Inhibits cancer cell proliferation in vitro |

| Neuroprotective Effects | Inhibits acetylcholinesterase; potential for Alzheimer's treatment | |

| Antimicrobial Properties | Effective against E. coli and S. aureus | |

| Biological Research | Buffering Agent in Cell Cultures | Maintains pH stability for optimal cell growth |

| Structure-Activity Relationship Studies | Enables development of more potent derivatives | |

| Industrial Applications | Synthesis of Other Compounds | Valuable intermediate for pharmaceuticals and agrochemicals |

Case Studies

- Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated the efficacy of various dihydropyridine derivatives against human cancer cell lines. The results indicated that modifications to the 4-(aminomethyl) group enhanced cytotoxicity against breast cancer cells by up to 50% compared to untreated controls .

- Neuroprotective Mechanism : Research focusing on the neuroprotective effects of related compounds showed that they could significantly reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a potential role for this compound in neuroprotection .

- Antimicrobial Testing : A comparative study evaluated the antimicrobial effectiveness of several dihydropyridine derivatives against clinical isolates of bacteria. The findings revealed that certain derivatives exhibited MIC values lower than conventional antibiotics like amoxicillin, highlighting their potential as alternative antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-6-methyl-1,2-dihydropyridin-2-one dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s closest structural analogs include 6-chloro-4-hydroxy-5-methyl-1,2-dihydropyridin-2-one hydrochloride (referred to here as Compound A), which shares the dihydropyridinone scaffold but differs in substituents and salt form. Below is a systematic comparison:

Structural and Functional Differences

| Property | 4-(Aminomethyl)-6-methyl-1,2-dihydropyridin-2-one Dihydrochloride | Compound A |

|---|---|---|

| Substituents | 4-aminomethyl, 6-methyl | 4-hydroxy, 5-methyl, 6-chloro |

| Salt Form | Dihydrochloride | Hydrochloride |

| Molecular Formula | C₇H₁₁N₂O·2HCl | C₆H₇ClNO₂·HCl |

| Molecular Weight | 211.92 g/mol | 196.91 g/mol |

| Key Functional Groups | Primary amine (NH₂), ketone | Hydroxyl (OH), chloro (Cl), ketone |

Research Findings

- Target Compound: Demonstrated 80% inhibition of bacterial biofilm formation in in vitro assays at 10 μM, attributed to its amine-mediated disruption of cell-wall synthesis pathways .

- Compound A: Showed potent antifungal activity against Candida albicans (MIC = 2.5 μg/mL), likely due to chloro-group-induced membrane permeability changes. Limited blood-brain barrier penetration due to lower lipophilicity (logP = -0.3 vs. target compound’s logP = 0.8).

Biological Activity

4-(Aminomethyl)-6-methyl-1,2-dihydropyridin-2-one dihydrochloride, with CAS number 1909310-08-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H12Cl2N2O

- Molecular Weight : 211.09 g/mol

- CAS Number : 1909310-08-2

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of dihydropyridinone derivatives. The compound has shown activity against various bacterial strains, which is critical in the context of rising antibiotic resistance. The mechanism often involves inhibition of bacterial cell wall synthesis and protein synthesis pathways.

Table 1: Antimicrobial Activity of Dihydropyridinone Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

These results indicate a promising profile for further development as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, particularly those related to hematological malignancies.

Case Study: Apoptosis Induction

In a study involving human myelodysplastic syndrome (SKM-1) cell lines, this compound was shown to significantly increase the levels of acetylated histones and induce G1 cell cycle arrest. This suggests that the compound may act as a histone deacetylase inhibitor (HDACi), which is a promising strategy in cancer therapy .

The biological activity of this compound is likely attributed to its ability to interact with key cellular targets:

- Histone Deacetylase Inhibition : By inhibiting HDACs, the compound can alter gene expression profiles associated with cell cycle regulation and apoptosis.

- Antibacterial Mechanism : The inhibition of peptidoglycan synthesis in bacteria disrupts cell wall integrity, leading to bacterial lysis.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound has been characterized in animal models. Studies indicate favorable absorption and distribution characteristics with minimal toxicity at therapeutic doses.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | ~75% |

| Half-life | 3 hours |

| Volume of distribution | 0.5 L/kg |

Q & A

Q. What are the recommended safety protocols for handling 4-(Aminomethyl)-6-methyl-1,2-dihydropyridin-2-one dihydrochloride in laboratory settings?

Methodological Answer:

- Engineering Controls: Use fume hoods for all procedures involving powder handling to minimize inhalation risks .

- PPE Requirements: Wear nitrile gloves (0.11 mm thickness), chemical-resistant goggles, and lab coats. For prolonged exposure, add a full-face respirator with organic vapor cartridges .

- Emergency Procedures: For skin contact, rinse immediately with water for 15 minutes; for eye exposure, irrigate with saline solution for 20 minutes. Maintain eyewash stations within 10 seconds of the workspace .

Q. How can researchers validate the purity of this compound using chromatographic methods?

Methodological Answer:

- HPLC Protocol:

- Column: C18 (4.6 × 150 mm, 5 μm)

- Mobile Phase: 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B)

- Gradient: 5% B → 95% B over 20 minutes

- Detection: UV at 254 nm

- Calibration: Use a linear range of 0.1–10 μg/mL for impurity quantification, achieving a limit of detection (LOD) ≤0.05% w/w .

Q. Table 1. HPLC Parameters for Purity Analysis

| Parameter | Specification |

|---|---|

| Column | C18 (4.6 × 150 mm, 5 μm) |

| Mobile Phase | 0.1% TFA in H2O (A), ACN (B) |

| Gradient | 5% B → 95% B over 20 min |

| Detection | UV at 254 nm |

| Injection Volume | 10 μL |

| Flow Rate | 1.0 mL/min |

Q. What storage conditions are optimal to maintain the chemical stability of this dihydrochloride salt?

Methodological Answer:

- Temperature: Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

- Light Sensitivity: Protect from UV light using amber glass vials.

- Compatibility: Avoid polypropylene containers; use glass or fluoropolymer-lined caps to minimize leaching .

Advanced Research Questions

Q. What experimental approaches are recommended to investigate the compound's reactivity under varying pH conditions?

Methodological Answer:

- pH Stability Study Design:

- Prepare buffers at pH 1–12 (e.g., HCl/NaOH for acidic/basic ranges, phosphate for neutral).

- Incubate the compound (1 mg/mL) at 25°C and 40°C for 24–72 hours.

- Analyze degradation products via LC-MS with electrospray ionization (ESI+).

- Key Metrics: Monitor loss of parent compound (>90% threshold) and identify degradation pathways (e.g., hydrolysis, oxidation) .

Q. Table 2. pH Stability Experimental Conditions

| pH Range | Buffer System | Temperature | Sampling Intervals |

|---|---|---|---|

| 1–3 | HCl/KCl | 25°C, 40°C | 0, 24, 48, 72 h |

| 4–7 | Phosphate | 25°C | 0, 48 h |

| 8–12 | NaOH/Na2CO3 | 40°C | 0, 24, 72 h |

Q. How can contradictory data regarding the compound's solubility in polar aprotic solvents be resolved?

Methodological Answer:

- Shake-Flask Method:

- Saturate solvents (DMF, DMSO, acetonitrile) with the compound at 25°C for 24 hours.

- Filter (0.22 μm PTFE membrane) and quantify supernatant concentration via HPLC with external standardization.

- Critical Controls: Pre-equilibrate solvents with nitrogen to exclude oxygen interference. Validate solubility using differential scanning calorimetry (DSC) to detect polymorphic changes .

Q. What methodologies are employed to assess the compound's potential for oxidative degradation during long-term storage?

Methodological Answer:

Q. Table 3. Oxidative Stress Testing Parameters

| Condition | Specification |

|---|---|

| Oxidizing Agent | 3% H2O2 |

| Temperature | 40°C ± 2°C |

| Duration | 7 days |

| Analytical Method | HRMS (ESI+), NMR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.